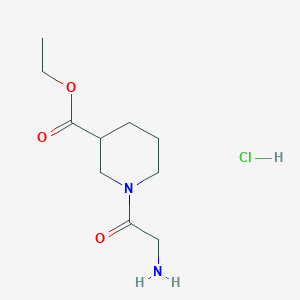
(3-Amino-4,5-difluorophenyl)boronic acid
Vue d'ensemble
Description
“(3-Amino-4,5-difluorophenyl)boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used as a building block in the synthesis of several organic compounds .
Synthesis Analysis
This compound can be prepared via Suzuki-Miyaura cross-coupling reactions . The Suzuki-Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Molecular Structure Analysis
The molecular formula of “(3-Amino-4,5-difluorophenyl)boronic acid” is C6H6BF2NO2 . The InChI code is 1S/C6H6BF2NO2/c8-4-1-3 (7 (11)12)2-5 (10)6 (4)9/h1-2,11-12H,10H2 .Chemical Reactions Analysis
“(3-Amino-4,5-difluorophenyl)boronic acid” is used in Suzuki-Miyaura cross-coupling reactions with aryl and heteroaryl halides . It shows significant cytostatic activity in CCRF-CEM, HeLa, and L1210 cell lines .Physical And Chemical Properties Analysis
“(3-Amino-4,5-difluorophenyl)boronic acid” has a molecular weight of 172.93 . It is a solid substance that should be stored at 4°C and protected from light .Applications De Recherche Scientifique
Synthesis of Organic Compounds
(3-Amino-4,5-difluorophenyl)boronic acid is utilized as a building block in the synthesis of various organic compounds. It is particularly used in Suzuki-Miyaura cross-coupling reactions to create substituted 6-phenylpurine bases and nucleosides, which have shown significant cytostatic activity in different cell lines .
Angiogenesis Inhibition
This compound is involved in the synthesis of honokiol analogs, which act as angiogenesis inhibitors. Angiogenesis is the process through which new blood vessels form from pre-existing vessels and is a crucial step in the growth of cancers .
Suzuki Cross-Coupling Reactions
It serves as a reactant in Suzuki cross-coupling reactions to produce fluorinated biaryl derivatives when reacted with aryl and heteroaryl halides. This reaction is fundamental in creating compounds for pharmaceuticals and agrochemicals .
Synthesis of Flurodiarylmethanols
The compound can react with aryl aldehydes using a nickel catalyst to synthesize flurodiarylmethanols, which are important intermediates for active pharmaceutical ingredients .
Sensing Applications
Boronic acids, including (3-Amino-4,5-difluorophenyl)boronic acid, have interactions with cis-diols that are exploited in sensing applications. They can be used to improve selectivity towards specific analytes in sensor molecules .
Anticancer Activity
Boronic acids and their derivatives exhibit anticancer activity. They are involved in the development of new therapeutic agents that target cancer cells .
Antibacterial and Antiviral Activity
These compounds also show antibacterial and antiviral activities, making them valuable in the research for new antibiotics and antiviral drugs .
Delivery Systems
Lastly, boronic acids are used in delivery systems due to their ability to form reversible covalent bonds with sugars and other molecules, which can be beneficial in targeted drug delivery .
Mécanisme D'action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, (3-Amino-4,5-difluorophenyl)boronic acid acts as a nucleophile . The reaction involves two main steps: oxidative addition and transmetalation . In oxidative addition, a palladium catalyst forms a bond with an electrophilic organic group . In transmetalation, the (3-Amino-4,5-difluorophenyl)boronic acid transfers its organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving (3-Amino-4,5-difluorophenyl)boronic acid . This reaction enables the formation of carbon-carbon bonds, which are crucial in the synthesis of various organic compounds . The downstream effects include the creation of complex molecules for pharmaceutical applications .
Pharmacokinetics
It’s known that the compound is used as a reagent in chemical reactions rather than being administered as a drug .
Result of Action
The result of the action of (3-Amino-4,5-difluorophenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals .
Action Environment
The efficacy and stability of (3-Amino-4,5-difluorophenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions can be influenced by various environmental factors. These include the presence of a palladium catalyst, the pH of the reaction environment, and the temperature . The compound is generally stable and environmentally benign .
Safety and Hazards
Propriétés
IUPAC Name |
(3-amino-4,5-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF2NO2/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2,11-12H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRHAVKMMVFSJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660491 | |
| Record name | (3-Amino-4,5-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072952-10-3 | |
| Record name | B-(3-Amino-4,5-difluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Amino-4,5-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[(Tert-butoxy)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B1522099.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B1522100.png)



![1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one hydrochloride](/img/structure/B1522108.png)

